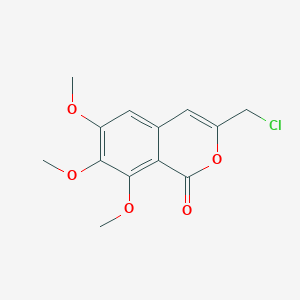![molecular formula C12H15NO3 B14511029 3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile CAS No. 63347-58-0](/img/structure/B14511029.png)
3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile is an organic compound characterized by its unique structure, which includes multiple alkyne and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of propargyl alcohol with an appropriate halide to form the propargyl ether intermediate. This intermediate is then subjected to further reactions involving alkynylation and etherification to achieve the final product. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne groups can yield diketones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile involves its interaction with various molecular targets and pathways. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. Additionally, the nitrile group can act as an electrophile, reacting with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile is unique due to its combination of multiple alkyne and ether linkages, which provide versatility in chemical reactions and applications. Its structure allows for diverse functionalization, making it a valuable compound in various fields of research.
Properties
CAS No. |
63347-58-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-[4-(1-prop-2-ynoxyethoxy)but-2-ynoxy]propanenitrile |
InChI |
InChI=1S/C12H15NO3/c1-3-8-15-12(2)16-11-5-4-9-14-10-6-7-13/h1,12H,6,8-11H2,2H3 |
InChI Key |
QSCPHYXNLFQPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCC#C)OCC#CCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


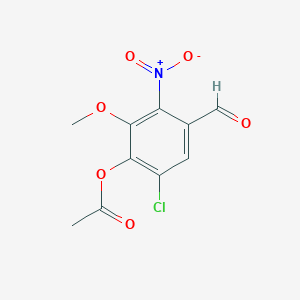
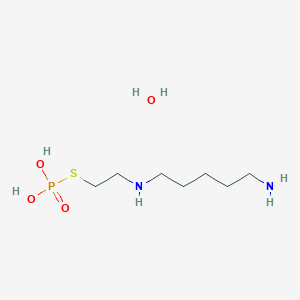
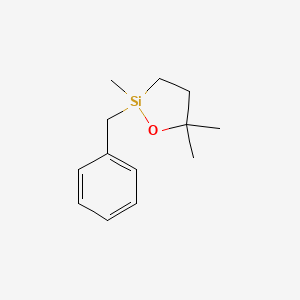

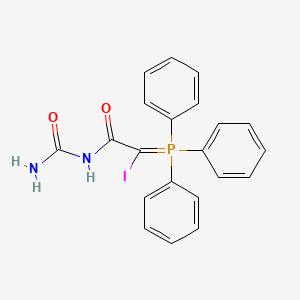
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
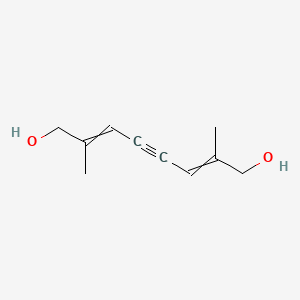
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
